molecular formula C14H18NS+ B394897 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

Cat. No.: B394897
M. Wt: 232.37g/mol
InChI Key: GKLSVZLNNNANJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a thiazole ring fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamides or thioureas in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium.

    Isoquinoline Derivatives: Compounds such as isoquinoline and 1,2,3,4-tetrahydroisoquinoline are structurally related.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .

Properties

Molecular Formula

C14H18NS+

Molecular Weight

232.37g/mol

IUPAC Name

5-ethyl-5-methyl-3,6-dihydro-2H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

InChI

InChI=1S/C14H18NS/c1-3-14(2)10-11-6-4-5-7-12(11)13-15(14)8-9-16-13/h4-7H,3,8-10H2,1-2H3/q+1

InChI Key

GKLSVZLNNNANJL-UHFFFAOYSA-N

SMILES

CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C

Origin of Product

United States

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